Synthesis of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime: A Comprehensive Technical Guide
Synthesis of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the synthesis of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime, a versatile building block with significant potential in medicinal chemistry and materials science.[1][2] The unique electronic properties of the 4,5-diazafluorene scaffold, a rigid N-heterocyclic system, make its derivatives attractive for the development of novel therapeutic agents and functional organic materials.[1] This document outlines a comprehensive, two-step synthetic pathway commencing with the accessible precursor, 4,5-diazafluoren-9-one. The guide delves into the mechanistic underpinnings of the oximation and subsequent O-tosylation, offering practical, field-proven insights into optimizing reaction conditions and ensuring product purity. All protocols are designed as self-validating systems, with in-text citations to authoritative sources for key procedural and mechanistic claims.
Introduction: The Chemical Significance of 4,5-Diazafluorene Derivatives
The 4,5-diazafluorene core, an analogue of 2,2'-bipyridine, possesses a planar, electron-deficient aromatic system. This structural feature imparts unique coordination properties and the ability to participate in various intermolecular interactions, making it a privileged scaffold in supramolecular chemistry and in the design of organic electronic materials.[3] Furthermore, derivatives of 4,5-diazafluorene have demonstrated promising biological activities, including antiproliferative effects, positioning them as valuable leads in drug discovery programs.[4]
The introduction of an O-(p-toluenesulfonyl)oxime functionality at the 9-position of the 4,5-diazafluorene nucleus serves a dual purpose. Firstly, it provides a versatile handle for further chemical transformations, such as the Beckmann rearrangement to generate lactams, or as a leaving group in substitution reactions.[5] Secondly, the tosyl group can modulate the electronic properties and steric profile of the molecule, potentially influencing its biological target engagement and pharmacokinetic properties.
This guide provides a robust and reproducible synthetic strategy for accessing 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime, thereby enabling further exploration of its chemical and biological potential.
Synthetic Pathway Overview
The synthesis of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime is approached in a two-step sequence starting from 4,5-diazafluoren-9-one.
Caption: Synthetic route to the target compound.
Experimental Protocols
Synthesis of the Precursor: 4,5-Diazafluoren-9-one
A facile, one-step synthesis of 4,5-diazafluoren-9-one can be achieved through the oxidative cleavage of 1,10-phenanthroline using alkaline permanganate.[6] This method circumvents the more tedious multi-step syntheses previously reported.[6]
Protocol:
-
In a suitable reaction vessel, dissolve 1,10-phenanthroline hydrate and potassium hydroxide in water.
-
Heat the solution to boiling with vigorous stirring.
-
Slowly add a hot aqueous solution of potassium permanganate to the boiling mixture.
-
Maintain boiling for a short period after the addition is complete.
-
Filter the hot mixture to remove the manganese dioxide precipitate.
-
Cool the orange filtrate and extract the product with chloroform.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from an appropriate solvent (e.g., acetone) to afford pure 4,5-diazafluoren-9-one.[6]
Step 1: Oximation of 4,5-Diazafluoren-9-one
The conversion of the ketone to the corresponding oxime is a standard transformation in organic synthesis. The following protocol is based on established methods for the oximation of ketones.
Protocol:
-
To a solution of 4,5-diazafluoren-9-one in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride.
-
Add a base, such as sodium acetate or pyridine, to neutralize the hydrochloric acid and liberate free hydroxylamine.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4,5-Diazafluoren-9-one oxime.
Step 2: O-Tosylation of 4,5-Diazafluoren-9-one Oxime
The final step involves the reaction of the oxime with p-toluenesulfonyl chloride (TsCl) to form the desired O-tosyloxime. This reaction is typically carried out in the presence of a base to scavenge the HCl byproduct.
Protocol:
-
Dissolve 4,5-Diazafluoren-9-one oxime in a dry, aprotic solvent such as dichloromethane or acetonitrile in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add a suitable base, such as triethylamine or pyridine, to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the cooled reaction mixture.
-
Allow the reaction to stir at low temperature for a specified period, then warm to room temperature and continue stirring until the reaction is complete as indicated by TLC.
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer, and wash it successively with dilute acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| 4,5-Diazafluoren-9-one | C₁₁H₆N₂O | 182.18 | 5373-95-5 | Pale yellow solid |
| 4,5-Diazafluoren-9-one Oxime | C₁₁H₇N₃O | 197.20 | Not available | Off-white to pale yellow solid (expected) |
| 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime | C₁₈H₁₃N₃O₃S | 351.38 | 1655490-79-1 | Slightly yellow to light orange powder |
Mechanistic Considerations and Causality in Experimental Design
Oximation
The reaction of a ketone with hydroxylamine is a nucleophilic addition to the carbonyl group, followed by dehydration to form the oxime. The equilibrium of this reaction is driven by the removal of water. The use of a slight excess of hydroxylamine and a suitable pH (typically weakly acidic) is crucial for efficient conversion. The base added in the protocol neutralizes the HCl from hydroxylamine hydrochloride, preventing the protonation of the hydroxylamine nitrogen, which would render it non-nucleophilic.
O-Tosylation
The tosylation of the oxime's hydroxyl group is a nucleophilic substitution at the sulfur atom of p-toluenesulfonyl chloride. The oxime oxygen acts as the nucleophile. The reaction is facilitated by the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) which activates the hydroxyl group by deprotonation and neutralizes the hydrogen chloride formed during the reaction. Performing the reaction at low temperatures helps to control the exothermicity and minimize potential side reactions. The choice of a dry, aprotic solvent is critical to prevent the hydrolysis of the highly reactive p-toluenesulfonyl chloride.
Potential for Beckmann Rearrangement
It is important to note that O-tosyloximes are excellent substrates for the Beckmann rearrangement, a reaction that converts an oxime into an amide.[5][7] The tosyl group is a very good leaving group, and its departure can be initiated by heat or acid, leading to the migration of one of the groups attached to the oxime carbon to the nitrogen atom.[8][9] Therefore, in the synthesis and handling of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime, care should be taken to avoid harsh acidic conditions or high temperatures to prevent its rearrangement into the corresponding lactam.
Caption: Potential Beckmann rearrangement of the target compound.
Conclusion
This technical guide provides a detailed and scientifically grounded pathway for the synthesis of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime. By following the outlined protocols and considering the mechanistic insights provided, researchers can reliably access this valuable compound for further investigation in drug discovery and materials science. The inherent reactivity of the target molecule, particularly its propensity for the Beckmann rearrangement, should be carefully considered in its subsequent chemical manipulations.
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MDPI. 1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II) Complexes: Syntheses and Biological Evaluation as Antiproliferative Agents. [Link]
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ResearchGate. (PDF) 4,5-Diazafluoren-9-one. [Link]
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MDPI. Synthesis, Structure, and Luminescence of a Molecular Europium Tetracyanoplatinate Incorporating 4,5-Diazafluoren-9-One. [Link]
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Beilstein Journal of Organic Chemistry. Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. [Link]
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ResearchGate. (PDF) Beckmann Rearrangement of Oximes by treatment with Tosyl Chloride in Ionic Liquids. [Link]
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Molecular Diversity Preservation International. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Link]
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PubMed. Alternative one-pot synthesis of (trifluoromethyl)phenyldiazirines from tosyloxime derivatives: application for new synthesis of optically pure diazirinylphenylalanines for photoaffinity labeling. [Link]
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ResearchGate. (PDF) 9-Oxo-4,5-diazoniafluorene sulfate. [Link]
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ResearchGate. THE PREFERENTIAL TOSYLATION OF THE ENDO-5-HYDROXYL GROUP OF 1,4;3,6-DIANHYDRO-D-GLUCITOL. [Link]
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